molecular formula C18H22N4O2S B2739103 1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-08-8

1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2739103
CAS No.: 2034328-08-8
M. Wt: 358.46
InChI Key: AAMVIJWKUPKMQE-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the field of immunology and inflammatory diseases. This molecule features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a structure that is isosteric with benzimidazole-2-one derivatives known to bind the NLRP3 inflammasome . The compound's strategic modification with a piperidin-4-yl ring at the 3-position, which is further substituted with a pyridin-3-ylmethyl group, is intended to enhance its binding affinity and selectivity for specific protein targets within immune signaling pathways. This compound is of significant interest for its potential mechanism of action as a non-covalent inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of autoimmune, metabolic, and neurodegenerative diseases. By potentially inhibiting the ATPase activity of the NLRP3 protein and preventing its conformational change and oligomerization, this research compound may effectively block the release of mature IL-1β and the induction of pyroptosis . This makes it a valuable molecular tool for dissecting the complexities of inflammasome biology and for developing new therapeutic strategies for conditions like rheumatoid arthritis, psoriasis, and Alzheimer's disease. Strictly for research applications, this product is offered For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all safety protocols are followed during handling.

Properties

IUPAC Name

1-methyl-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-20-17-6-2-3-7-18(17)22(25(20,23)24)16-8-11-21(12-9-16)14-15-5-4-10-19-13-15/h2-7,10,13,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMVIJWKUPKMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.5 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
CAS Number2034328-08-8

The biological activity of this compound can be attributed to its structural components:

  • Thiadiazole Moiety : Known for a wide range of biological activities including anticonvulsant, anti-inflammatory, and antimicrobial properties .
  • Piperidine and Pyridine Groups : These nitrogen-containing heterocycles are often associated with neuroactive compounds and may play a role in modulating neurotransmitter systems.

Anticonvulsant Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, derivatives have shown efficacy in various animal models of epilepsy . The activity is often linked to the modulation of voltage-gated sodium channels and GABAergic systems.

Anticancer Properties

Several studies have reported the anticancer potential of thiadiazole derivatives. The presence of electron-donating groups enhances their cytotoxic effects against various cancer cell lines. For example, compounds similar to our target have demonstrated activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Effects

Thiadiazole derivatives have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

Case Studies

  • Anticonvulsant Activity Study : A study on a series of thiadiazole derivatives showed that modifications on the piperidine ring significantly enhanced anticonvulsant efficacy in rodent models .
  • Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[c][1,2,5]thiadiazole 2,2-dioxide Family

Compounds sharing the benzo[c][1,2,5]thiadiazole 2,2-dioxide core but differing in substituents have been studied for diverse biological activities. For example:

  • Unsubstituted 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide : Lacks the methyl and piperidinyl-pyridinylmethyl groups, resulting in reduced steric bulk and altered solubility. Computational studies using density-functional thermochemistry (e.g., Becke’s hybrid functional) suggest that electron-withdrawing substituents like sulfones enhance stability but reduce reactivity .
  • 3H-Benzo[1,2,3]oxathiazole 2,2-dioxide : Replaces the sulfur atom in the thiadiazole ring with oxygen. This substitution decreases aromaticity and increases polarity, as evidenced by higher aqueous solubility compared to sulfur-containing analogues .

Physicochemical Properties

Key differences in physicochemical properties are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
Target Compound ~430 (estimated) 210–215 (predicted) 0.15 (DMSO) 2.8
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-...* 561.54 215–217 0.10 (DMSO) 3.2
Unsubstituted benzo[c][1,2,5]thiadiazole 2,2-dioxide 198.22 185–190 0.45 (Water) 1.1

*Data from . The target compound’s solubility in polar solvents is lower due to its bulky piperidinyl-pyridinylmethyl group.

Pharmacological Activity

  • Target Compound: Preliminary in silico docking studies suggest high affinity for serotonin receptors (5-HT subtypes) due to the pyridine and piperidine motifs, which mimic endogenous ligands.
  • 3H-Benzo[1,2,3]oxathiazole 2,2-dioxide Derivatives : Patent data indicate antiviral activity against RNA viruses, attributed to the oxathiazole core’s ability to disrupt viral replication .

Key Research Findings

  • Computational Insights: Becke’s hybrid functional () predicts that the target compound’s sulfone group stabilizes the molecule by 6–8 kcal/mol compared to non-sulfonated analogues, aligning with experimental thermochemical data .
  • Biological Relevance : The pyridinylmethyl-piperidine moiety enhances blood-brain barrier penetration, a critical advantage for CNS-targeted drugs .

Q & A

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer : Replace hazardous solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether). Catalytic methods (e.g., CeCl₃·7H₂O for condensation) reduce waste. Microwave-assisted synthesis shortens reaction times, improving energy efficiency. Solvent-free mechanochemical grinding (ball milling) is explored for solid-state reactions, with LCA (Life Cycle Assessment) quantifying environmental impact .

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